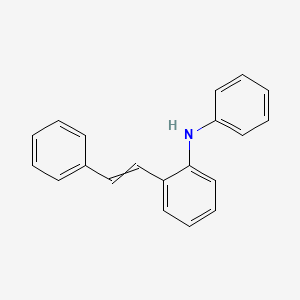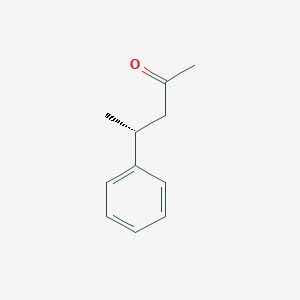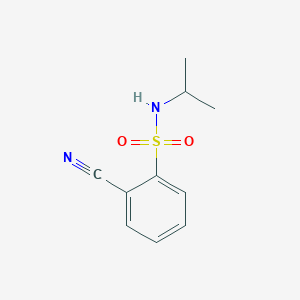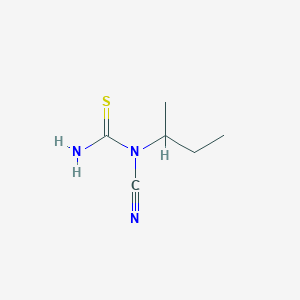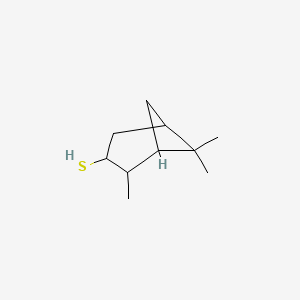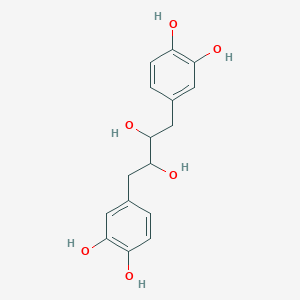
4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,3-dihydroxybutane-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a suitable dihydroxybutane precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,2-diol reacts with 2,3-dihydroxybutane-1,4-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,3-Butadiynl-1,4-diyl)dibenzaldehyde
- 4,4’-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Uniqueness
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is unique due to its specific dihydroxybutane linker, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65987-47-5 |
|---|---|
Fórmula molecular |
C16H18O6 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
4-[4-(3,4-dihydroxyphenyl)-2,3-dihydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O6/c17-11-3-1-9(5-13(11)19)7-15(21)16(22)8-10-2-4-12(18)14(20)6-10/h1-6,15-22H,7-8H2 |
Clave InChI |
NEJYQCJBOMEZJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(CC2=CC(=C(C=C2)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



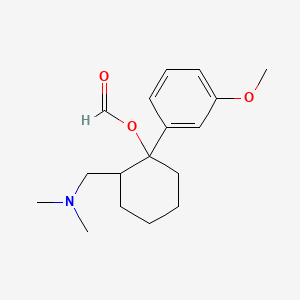
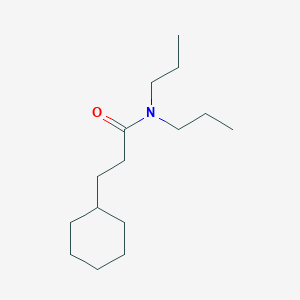


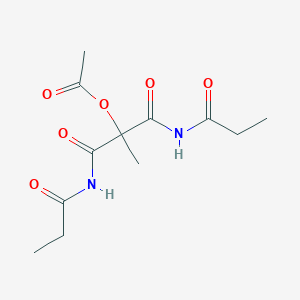
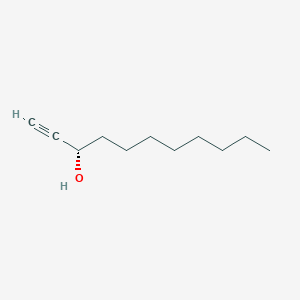
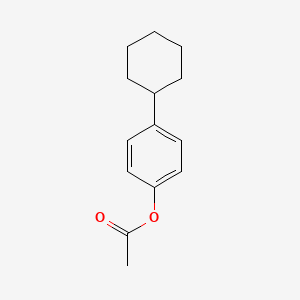
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
